

# Pacritinib real-world evidence FAERS database safety profile

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## Compound Focus: Pacritinib

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## Pacritinib Safety Profile from FAERS (2022-2024)

Safety Aspect	Key Findings
Most Common Adverse Events (AEs)	Diarrhea, fatigue, nausea, decreased platelet count, decreased hemoglobin [1] [2] [3].
Primary System Organ Classes (SOCs) with Signals	Gastrointestinal disorders, Investigations (e.g., lab tests), Surgical and medical procedures [3].
Serious AEs	32.68% of reports were serious; these included hospitalization (52.84% of serious AEs) and death (34.70% of serious AEs) [2].
Off-label AEs	The study identified 26 adverse events reported for unapproved uses [1] [3].
Study Population	Analysis based on <b>1,940</b> reports where Pacritinib was the primary suspect drug, sourced from <b>4,304,335</b> total reports in FAERS [2].

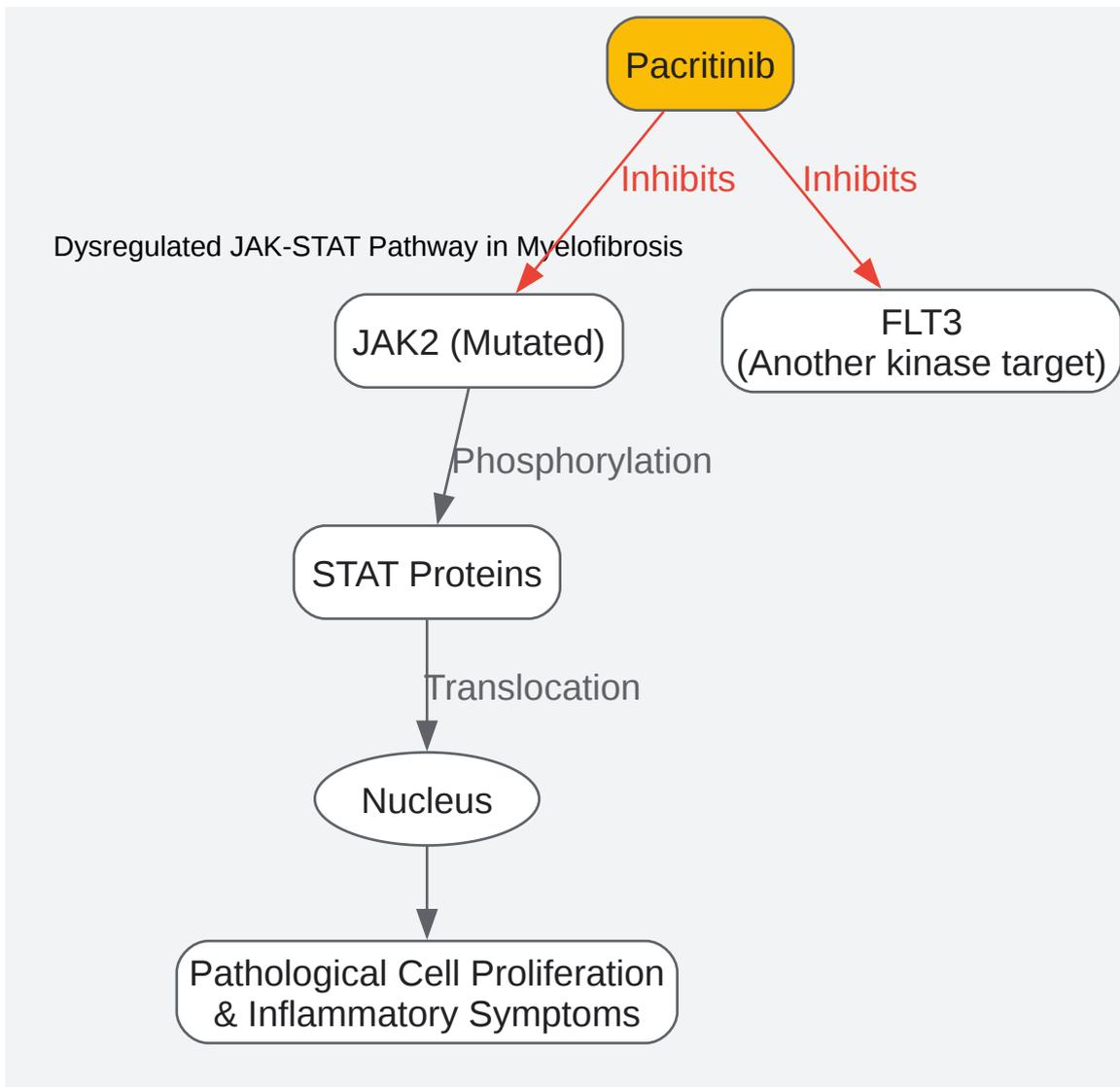
## Detailed Experimental Protocol of the Cited Study

The core data in the table above comes from a real-world pharmacovigilance study published in July 2025. Here is a detailed breakdown of the methodology used by the researchers [2] [3]:

- **Data Source:** The U.S. FDA Adverse Event Reporting System (FAERS) database.
- **Study Period:** Data from the first quarter of 2022 (following FDA approval of **Pacritinib**) to the second quarter of 2024 [2].
- **Data Extraction and Processing:**
  - **Downloading:** FAERS data was obtained from the official FDA website as compressed files containing seven sections (demographics, drugs, adverse events, etc.) [2] [3].
  - **Cleaning and Deduplication:** Following FDA recommendations, duplicate reports were removed. Only the most recent case for a given CASEID was retained [2].
  - **Drug Identification:** Reports were filtered to include only those where **Pacritinib** (or its brand name Vonjo) was listed as the "primary suspect" (PS) drug [2] [3].
  - **AE Coding:** Adverse events were coded using the international standard **Medical Dictionary for Regulatory Activities (MedDRA) version 26.0**, which organizes events into Preferred Terms (PTs, e.g., "diarrhea") and System Organ Classes (SOCs, e.g., "Gastrointestinal disorders") [2].
- **Data Mining (Signal Detection):**
  - The study employed **disproportionality analysis** to identify safety signals. This method compares how frequently an AE is reported with **Pacritinib** versus all other drugs in the database [2] [3].
  - Four statistical algorithms were used for robust signal detection: **Reporting Odds Ratio (ROR)**, **Proportional Reporting Ratio (PRR)**, **Bayesian Confidence Propagation Neural Network (BCPNN)**, and **Multi-item Gamma Poisson Shrinker (MGPS)** [1] [2]. A signal was considered significant if it met the threshold criteria in all four algorithms [3].

## Pacritinib's Mechanism of Action

To fully understand the safety profile, it is helpful to recall the drug's mechanism. The following diagram illustrates how **Pacritinib** works at a molecular level.



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As shown above, **Pacritinib** is an oral kinase inhibitor that selectively targets **JAK2** and **FLT3** [4]. A key characteristic is that it **sparing** **JAK1** inhibition at pharmacologically relevant doses, which is thought to contribute to its different safety profile, particularly a lower risk of myelosuppression (like neutropenia) compared to other JAK inhibitors [5] [4]. This makes it a particularly valuable option for myelofibrosis patients with severe thrombocytopenia (low platelet count) [6].

## Interpretation and Context of the Safety Data

When reviewing the FAERS data, please consider the following points:

- **Causality vs. Association:** FAERS collects spontaneous reports, which can indicate a potential safety signal but **do not definitively prove causation**. The reported events could be related to the underlying disease or other patient factors [2].
- **Strength of the Data:** The use of multiple disproportionality analysis methods strengthens the reliability of the identified signals, as it reduces the chance of false positives [2].
- **Unique Safety Profile:** The finding that **Pacritinib** is associated with gastrointestinal events and lab abnormalities, but not with severe myelosuppression like neutropenia, aligns with its known JAK1-sparing mechanism and previous clinical trial results [5].

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## References

1. a real-world study based on FDA Adverse Event Reporting ... [pubmed.ncbi.nlm.nih.gov]
2. a real-world study based on FDA Adverse Event Reporting ... [pmc.ncbi.nlm.nih.gov]
3. a real-world study based on FDA Adverse Event Reporting ... [frontiersin.org]
4. What is the mechanism of Pacritinib? [synapse.patsnap.com]
5. Phase 1/2 study of pacritinib, a next generation JAK2/FLT3 ... [pmc.ncbi.nlm.nih.gov]
6. Retrospective analysis of pacritinib in patients with ... [haematologica.org]

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